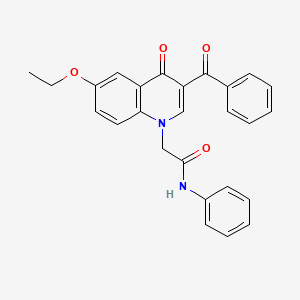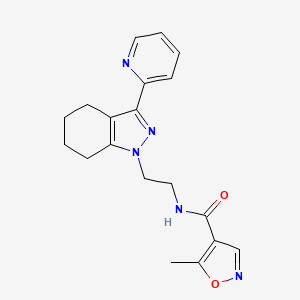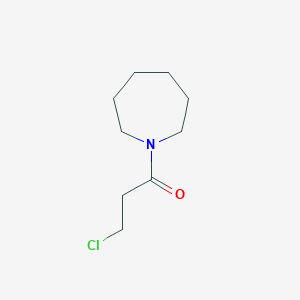![molecular formula C17H22ClN3O4S2 B2991113 1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 957013-69-3](/img/structure/B2991113.png)
1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a useful research compound. Its molecular formula is C17H22ClN3O4S2 and its molecular weight is 431.95. The purity is usually 95%.
BenchChem offers high-quality 1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[1-(4-chlorobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The compound has been used in the study of crystal structures of similar sulfonylurea herbicides. For instance, azimsulfuron, a sulfonylurea herbicide, has been structurally analyzed, showing the dihedral angles between central pyrazole and terminal dimethoxypyrimidine and tetrazole rings (Jeon, Kim, Kwon, & Kim, 2015).
Synthesis and Biological Evaluation
- This chemical has been a focus in the synthesis and biological evaluation of compounds, particularly in the context of cyclooxygenase-2 (COX-2) inhibitors (Penning et al., 1997).
- In another study, synthesis, spectral analysis, and antibacterial evaluation of related compounds have been conducted, demonstrating valuable biological activities (Aziz‐ur‐Rehman et al., 2017).
Antimicrobial Evaluation
- A novel series of compounds containing phenylsulfonyl moiety, structurally related to the queried compound, have been synthesized and shown significant antimicrobial activities (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis of Sulfonylated Aminopyrazoles
- Research has been conducted on the sulfonylation of 4-amino-1H pyrazoles, leading to the synthesis of new compounds with potential applications in various fields (Povarov et al., 2017).
Bioactivity Analysis
- Studies involving the synthesis and bioactivity analysis of pyrazoline benzensulfonamides as inhibitors for enzymes and with low cytotoxicity have been conducted, showcasing the significance of sulfonyl compounds in medical chemistry (Ozmen Ozgun et al., 2019).
Method Development for Generating Sulfene
- Research has been done on developing new and efficient methods for generating sulfene, a compound structurally related to the queried chemical, highlighting its importance in synthetic chemistry (Prajapati, Singh, Mahajan, & Sandhu, 1993).
Light-Promoted Desulfonylation Processes
- Innovative methods involving visible light and hydroxynaphthylbenzimidazoline promoted desulfonylation of N-sulfonylamides and N-sulfonylamines have been explored, indicating the potential of these compounds in photochemical reactions (Hasegawa et al., 2018).
Herbicide Transformation Kinetics
- The kinetics and mechanism of transformation of sulfonylurea herbicides in aqueous solutions, closely related to the compound , have been studied, providing insights into environmental fate and behavior of these chemicals (Zheng, Yates, & Papiernik, 2008).
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O4S2/c1-12-5-4-10-20(11-12)27(24,25)17-13(2)19-21(14(17)3)26(22,23)16-8-6-15(18)7-9-16/h6-9,12H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKJVRPCECDVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

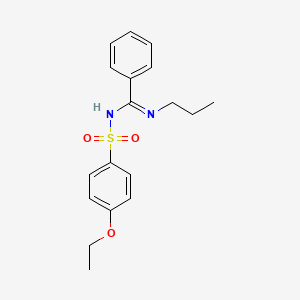
![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)
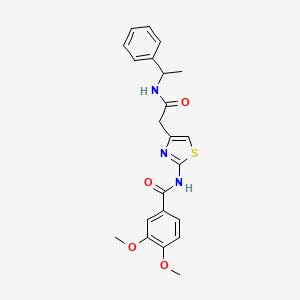
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2991035.png)
![2-Chloro-1-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2991036.png)
![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)
![methyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2991041.png)
![3-{[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2991044.png)
![Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2991045.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2991046.png)
